molecular formula C19H14N4O2S B5738272 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE

Cat. No.: B5738272
M. Wt: 362.4 g/mol
InChI Key: ZQDZLSOTXDPZMT-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE typically involves the condensation of pyridine-2-carbaldehyde with phenothiazine-10-carboxylic acid hydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its potential as an antimicrobial agent, with studies showing activity against various bacterial and fungal strains .

Medicine

In medicine, phenothiazine derivatives, including this compound, are being explored for their potential therapeutic applications. They have been studied for their antipsychotic, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure makes it a valuable component in the design of advanced materials .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE apart from other similar compounds is its unique combination of the pyridine and phenothiazine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c20-18(13-7-5-6-12-21-13)22-25-19(24)23-14-8-1-3-10-16(14)26-17-11-4-2-9-15(17)23/h1-12H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDZLSOTXDPZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC=CC=N4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC=CC=N4)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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